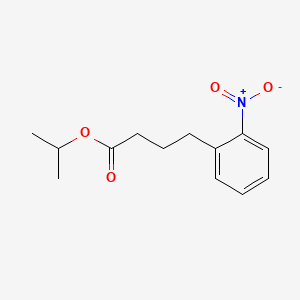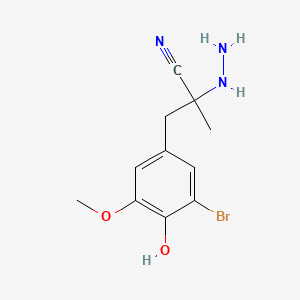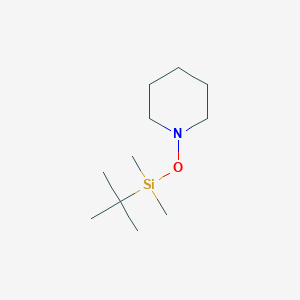![molecular formula C25H23NO5 B13864449 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine CAS No. 1145678-75-6](/img/structure/B13864449.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is often used in peptide coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Major Products:
Fmoc Removal: 2-methyl-L-tyrosine.
Coupling Reactions: Peptides with the desired sequence.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its protective group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the incorporation of modified amino acids into proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of 2-methyl-L-tyrosine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.
Comparison with Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is unique due to the presence of the methyl group on the tyrosine residue, which can influence the compound’s reactivity and the properties of the resulting peptides.
Properties
CAS No. |
1145678-75-6 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-15-12-17(27)11-10-16(15)13-23(24(28)29)26-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
MEFNXNKFGAIWBC-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


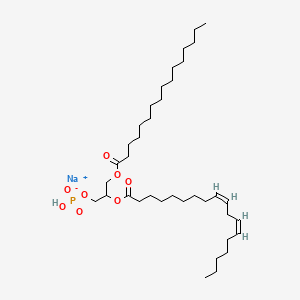
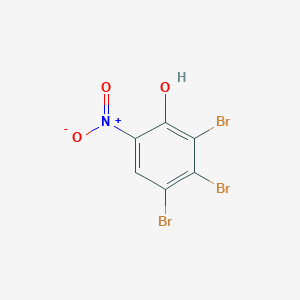
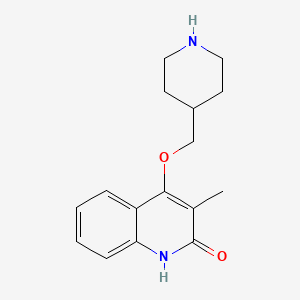
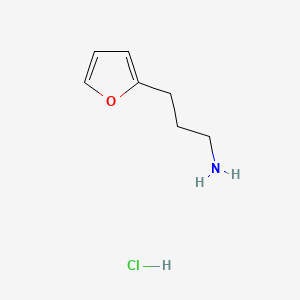
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
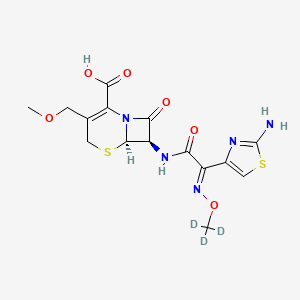
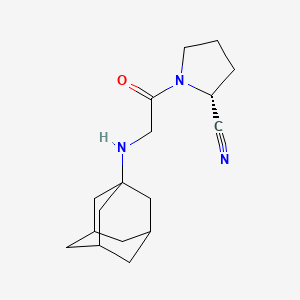
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
